(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a heptyl side chain and a hydroxyl group attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.
Catalytic Oxidation: Employing catalytic systems for the hydroxylation step to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amino acid derivatives on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the heptyl side chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Heptyl-4-hydroxy-D-proline: The enantiomer of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid, with different biological activity due to its chiral nature.
(4R)-1-Heptyl-4-oxo-L-proline: A similar compound with a ketone group instead of a hydroxyl group.
(4R)-1-Heptyl-4-amino-L-proline: A derivative with an amino group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a heptyl side chain and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
76666-35-8 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 |
InChI |
1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
InChI Key |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
Canonical SMILES |
CCCCCCCN1CC(CC1C(=O)O)O |
Synonyms |
N-Heptyl-Hyp-OH; 76666-35-8; N-Heptyl-4-hydroxy-L-proline; SCHEMBL8164154 |
Origin of Product |
United States |
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